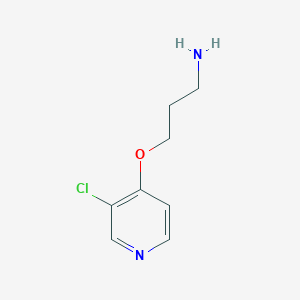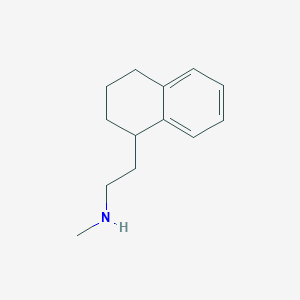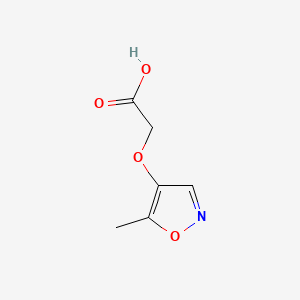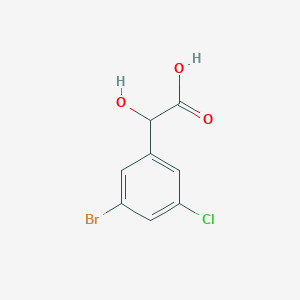
3-Bromo-5-chloromandelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-chloromandelic acid: is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, along with a mandelic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloromandelic acid typically involves the bromination and chlorination of mandelic acid derivatives. One common method includes the use of N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination under controlled conditions. The reaction is usually carried out in an aqueous medium at room temperature, with the presence of Lewis basic additives to enhance the electrophilic character of the halogens .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-Bromo-5-chloromandelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated products or reduced aromatic systems.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds.
科学的研究の応用
Chemistry: 3-Bromo-5-chloromandelic acid is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules through various coupling reactions, such as Suzuki-Miyaura coupling .
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: The compound and its derivatives are investigated for potential therapeutic applications. They may serve as intermediates in the synthesis of pharmaceutical agents targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various material science applications.
作用機序
The mechanism of action of 3-Bromo-5-chloromandelic acid depends on its specific application. In general, the compound may interact with molecular targets through halogen bonding, hydrogen bonding, and π-π interactions. These interactions can influence the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
- 3-Bromo-5-chlorobenzoic acid
- 3-Bromo-5-chlorosalicylaldehyde
- 3-Bromo-5-chlorophenol
Comparison: Compared to these similar compounds, 3-Bromo-5-chloromandelic acid possesses a unique mandelic acid moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C8H6BrClO3 |
|---|---|
分子量 |
265.49 g/mol |
IUPAC名 |
2-(3-bromo-5-chlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrClO3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChIキー |
XEMPSICQMVAHKJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Cl)Br)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


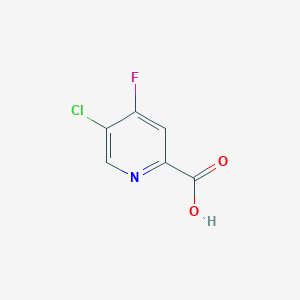

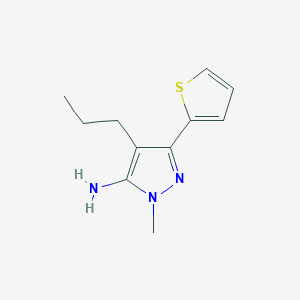
![1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one](/img/structure/B13533351.png)
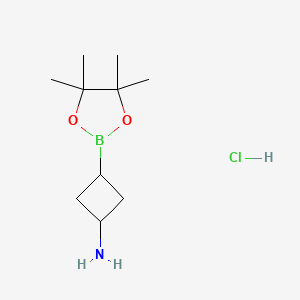
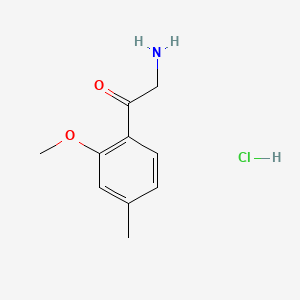


![Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13533382.png)
